molecular formula C11H9NO3 B3394778 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde CAS No. 885272-93-5

2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde

Cat. No. B3394778
CAS RN: 885272-93-5
M. Wt: 203.19 g/mol
InChI Key: YDMNLGWLOAPWIM-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde, also known as MPOC, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. MPOC is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. In

Scientific Research Applications

2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has been studied for its potential applications in various fields. In the field of organic electronics, 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has been used as a building block for the synthesis of organic semiconductors. 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde-based semiconductors have shown promising results in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In the field of medicinal chemistry, 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has been studied for its potential as an anti-cancer agent. Studies have shown that 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde is not fully understood. However, studies have shown that 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by NMR and IR spectroscopy. 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde is also stable under normal laboratory conditions. However, one limitation of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde. In the field of organic electronics, 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde-based semiconductors can be further optimized for the development of high-performance OFETs and OPVs. In the field of medicinal chemistry, 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde can be further studied for its potential as an anti-cancer agent. Future studies can focus on the optimization of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde derivatives for increased potency and selectivity against cancer cells. Additionally, the mechanism of action of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde can be further elucidated to better understand its anti-cancer properties.

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMNLGWLOAPWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695893
Record name 2-(3-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885272-93-5
Record name 2-(3-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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